molecular formula C6H7NO2S B7867956 2-(5-Methylthiazol-2-yl)acetic acid

2-(5-Methylthiazol-2-yl)acetic acid

Cat. No.: B7867956
M. Wt: 157.19 g/mol
InChI Key: KHPGBZSLFAAPIX-UHFFFAOYSA-N
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Description

2-(5-Methylthiazol-2-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methyl group at the 5-position of the thiazole ring and an acetic acid moiety at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylthiazol-2-yl)acetic acid typically involves the reaction of 2-amino-5-methylthiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole ring attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include thiourea, ethyl bromoacetate, and sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylthiazol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiazol-2-yl)acetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(5-Methylthiazol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an acetic acid moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-3-7-5(10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPGBZSLFAAPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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